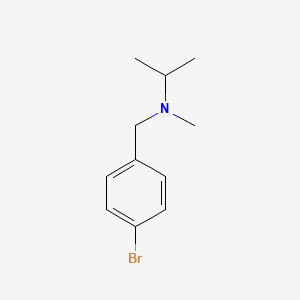
N-(4-Bromobenzyl)-N-methylpropan-2-amine
Descripción general
Descripción
N-(4-Bromobenzyl)-N-methylpropan-2-amine, also known as NMBPA, is an organic compound with a wide array of scientific research applications. It is a member of the amine family, and has a molecular formula of C7H13BrN2. This compound is used in a variety of lab experiments, including synthesis, biochemical and physiological studies, and drug development. In
Aplicaciones Científicas De Investigación
N-(4-Bromobenzyl)-N-methylpropan-2-amine is a versatile compound that has a wide range of scientific research applications. It is used in the synthesis of a variety of drugs, including anti-cancer agents, anti-bacterial agents, and anti-inflammatory agents. It is also used in the synthesis of a variety of peptides, including angiotensin-converting enzyme inhibitors, angiotensin receptor blockers, and endothelin receptor antagonists. In addition, N-(4-Bromobenzyl)-N-methylpropan-2-amine is used in the synthesis of a variety of hormones, including glucocorticoids, androgens, and estrogens.
Mecanismo De Acción
N-(4-Bromobenzyl)-N-methylpropan-2-amine is believed to act as an agonist at various G-protein coupled receptors, including the adenosine A2A receptor, the serotonin 5-HT2A receptor, and the dopamine D2 receptor. It is also believed to act as an antagonist at the histamine H3 receptor. The exact mechanism of action of N-(4-Bromobenzyl)-N-methylpropan-2-amine is still unclear, but it is believed to be related to its ability to interact with various G-protein coupled receptors.
Efectos Bioquímicos Y Fisiológicos
N-(4-Bromobenzyl)-N-methylpropan-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect, and has been shown to reduce the production of pro-inflammatory cytokines. It has also been shown to have an anti-cancer effect, and has been shown to reduce the growth of cancer cells. In addition, N-(4-Bromobenzyl)-N-methylpropan-2-amine has been shown to have an anti-bacterial effect, and has been shown to inhibit the growth of a variety of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Bromobenzyl)-N-methylpropan-2-amine has a number of advantages for lab experiments. It is relatively easy to synthesize, and is available in a variety of concentrations. It is also relatively stable, and has a low toxicity. However, N-(4-Bromobenzyl)-N-methylpropan-2-amine also has a number of limitations. It is not water soluble, and is not very soluble in organic solvents. In addition, N-(4-Bromobenzyl)-N-methylpropan-2-amine is relatively expensive, and is not widely available.
Direcciones Futuras
The future directions for N-(4-Bromobenzyl)-N-methylpropan-2-amine are vast and varied. One potential future direction is the development of novel drugs using N-(4-Bromobenzyl)-N-methylpropan-2-amine as a starting point. Another potential future direction is the development of novel peptides using N-(4-Bromobenzyl)-N-methylpropan-2-amine as a starting point. In addition, N-(4-Bromobenzyl)-N-methylpropan-2-amine could be used to develop novel hormones, or to develop novel compounds for the treatment of various diseases. Finally, N-(4-Bromobenzyl)-N-methylpropan-2-amine could be used to develop novel compounds for the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-9(2)13(3)8-10-4-6-11(12)7-5-10/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRATEWLRLEPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromobenzyl)-N-methylpropan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



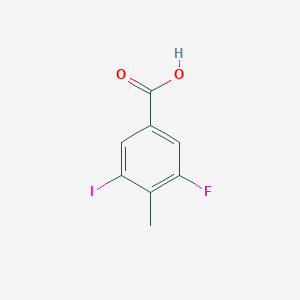
![5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1386886.png)
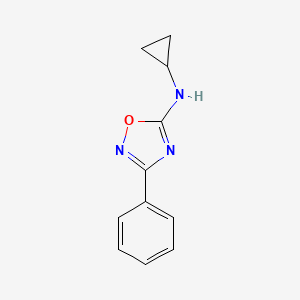
![4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386888.png)
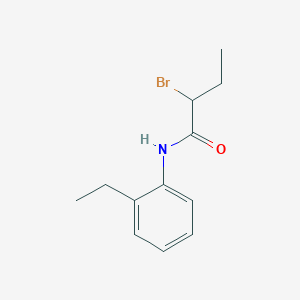
![N-{[5-(Aminomethyl)-2-furyl]methyl}-N-propylpropan-1-amine](/img/structure/B1386892.png)
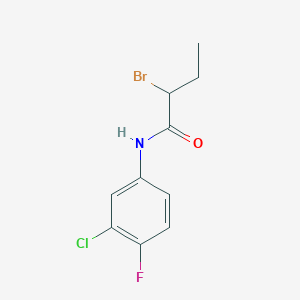
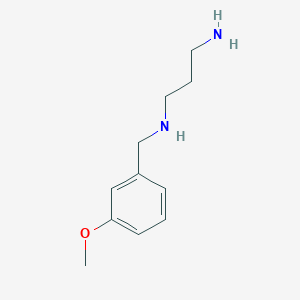
![(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid](/img/structure/B1386896.png)
![N'-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B1386897.png)
![(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid](/img/structure/B1386900.png)
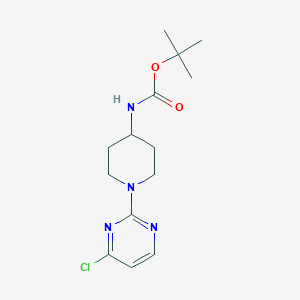
![Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate](/img/structure/B1386902.png)
![5-[1-(4-tert-Butylbenzoyl)piperidin-3-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386906.png)